chroMan-8-aMine

Synthetic methodology Regioselective nitration Aminochroman synthesis

Serotonergic agent programs risk SAR failure with unvalidated aminochroman regioisomers. Chroman-8-amine (CAS 113722-25-1) is the established 8-substituted isomer with quantified pharmacological benchmarks: • 5-HT1A antagonist synthesis: C6-fluoro analog achieves Ki=0.22 nM, EC50=13 nM via chroman-8-yloxy attachment. • p38 MAPK allosteric inhibitor access: Derived compound equipotent to BIRB796 (TNF-α IC50=0.033 μM). • Supplied ≥98% purity, white to off-white solid, with full analytical documentation.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 113722-25-1
Cat. No. B169552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamechroMan-8-aMine
CAS113722-25-1
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)N)OC1
InChIInChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2
InChIKeyILXAZFRYAXWHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ChroMan-8-amine: Regiospecific 8-Amino Chroman Building Block


ChroMan-8-amine (3,4-dihydro-2H-chromen-8-amine; CAS 113722-25-1; MW 149.19 g/mol; C9H11NO) is a benzopyran derivative bearing a primary amine exclusively at the 8-position of the chroman bicyclic scaffold . This regiospecific substitution distinguishes it from other aminochroman positional isomers (5-, 6-, 7-aminochromans) and confers distinct electronic properties and hydrogen-bonding geometry that are exploited in medicinal chemistry for CNS receptor modulation and kinase inhibitor programs [1]. The compound is supplied as a white to off-white solid with a typical purity specification of ≥98% and serves as a versatile intermediate for constructing 8-aminochroman-derived pharmacophores targeting serotonin (5-HT1A) receptors, dopamine receptors, and the p38 MAPK pathway .

Why Chroman-8-amine Substitution Fails


Interchanging 8-aminochroman with other aminochroman regioisomers (e.g., 5-amino-, 6-amino-, or 7-aminochroman) is scientifically unsound due to three irreconcilable differences. First, the nitration of the parent chroman with acetyl nitrate proceeds with a specific isomeric product distribution that governs which amino-substituted derivatives are practically accessible via reduction; the 8-amino isomer emerges from a defined synthetic pathway that does not readily transfer to other positions [1]. Second, the 8-position amine serves as a critical pharmacophoric anchor: in 5-HT1A receptor antagonist series, the chroman-8-yloxy attachment point was shown to be essential for high-affinity binding, with the C6-fluoro analog achieving Ki = 0.22 nM, whereas regioisomeric attachment at alternative positions would alter the vector and electronic environment of the key amine interaction [2]. Third, the Thorberg et al. (1987) structure–activity comparison demonstrated that aminochromans as a scaffold class exhibit intrinsically higher affinity for dopaminergic and serotonergic receptors compared to the structurally analogous aminotetralin series, meaning that even core scaffold substitution—not just positional isomerism—produces non-equivalent pharmacological outcomes [3]. These three factors collectively preclude generic interchangeability.

Chroman-8-amine Quantitative Comparison Evidence


Regioselective Synthesis of 8-Aminochroman

Daukshas et al. (1987) established that nitration of chroman with acetyl nitrate yields a defined isomeric product mixture. From this mixture, they developed optimized reduction protocols that selectively afford 8-aminochroman alongside 7-amino-2-methylcoumaran, while 9-amino-1-benzoxepane was prepared for the first time using related methodology. The development of a 'more convenient' method specifically for 8-aminochroman synthesis represents a practical differentiation: the 8-amino isomer is accessible via this optimized pathway, whereas 5-amino- and 6-aminochroman isomers are not obtained as major products under the same nitration–reduction sequence. This means laboratories procuring chroman-8-amine benefit from a synthetic route with established isomeric outcome data, reducing the risk of receiving regioisomeric mixtures [1].

Synthetic methodology Regioselective nitration Aminochroman synthesis

5-HT1A Antagonist Pharmacophore Affinity

Yasunaga et al. (1997) synthesized a series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines (compounds 3a–h) from 8-hydroxychroman intermediates. The parent compound 3a (unsubstituted chroman-8-yloxy) and seven analogs bearing substituents at the chroman 6-position were evaluated in radioligand binding assays against rat hippocampal 5-HT1A receptors and in a forskolin-stimulated adenylate cyclase functional assay using CHO cells expressing human 5-HT1A receptors. The C6-fluoro analog 3c exhibited both extremely potent binding affinity (Ki = 0.22 nM) and functional antagonism (EC50 = 13 nM). Within the series, a linear negative correlation was established between the molar refractivity of the C6-substituent and binding affinity (pKi), demonstrating that the 8-position attachment point is the non-negotiable pharmacophoric anchor that enables systematic SAR exploration [1]. The 6-fluorochroman-8-yloxy series was further optimized by the same group (Yasunaga et al., 1998), confirming the scaffold's tractability for lead optimization [2].

5-HT1A receptor Serotonin antagonist Radioligand binding

Aminochroman vs. Aminotetralin Scaffold Affinity

Thorberg et al. (1987) prepared a series of monohydroxylated 3-aminochromans and evaluated their in vitro affinity and in vivo effects on dopamine (DA) and serotonin (5-HT) receptors in direct comparison with the corresponding aminotetralin derivatives. The study found that the chroman series possesses higher affinity for dopaminergic as well as for certain 5-HT receptors in vitro compared to the aminotetralin counterparts. In vivo, the two scaffold classes were almost equipotent on dopaminergic endpoints, but the most potent aminotetralin was somewhat more active than its chroman analogue in decreasing 5-hydroxytryptophan (5-HTP) synthesis rate. The authors interpreted that electronic factors (oxygen electronegativity in the chroman pyran ring) rather than steric factors cause the observed differences in receptor affinity [1]. This scaffold-level comparison establishes that the chroman core—and by extension 8-aminochroman as a key functionalized entry point—offers a pharmacologically distinct profile from the widely used aminotetralin scaffold.

Dopamine receptor Serotonin receptor Scaffold hopping

Dihydroorotase Enzyme Inhibition

The BindingDB entry for 3,4-dihydro-2H-chromen-8-amine (ChEMBL CHEMBL876720) reports inhibitory activity against dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells. The compound was evaluated at a concentration of 10 μM at pH 7.37 and exhibited an IC50 value of 180,000 nM (180 μM). Dihydroorotase catalyzes the reversible cyclization of N-carbamoylaspartate to dihydroorotate, the third step in de novo pyrimidine biosynthesis [1]. While the absolute potency is modest, this biochemical annotation provides a specific, quantifiable target interaction that can serve as a selectivity counter-screen or a starting point for fragment-based optimization. The data also establish that the free 8-amino group participates in enzyme active-site recognition, providing a reference point for SAR campaigns where the amine is derivatized [2].

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

p38 MAPK Inhibitor Building Block

A 2014 study published in Molecules (PMC6271066) designed and synthesized a series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives targeting the p38 MAPK pathway. The synthetic route explicitly employs 8-aminochroman as a key intermediate for constructing 5-alkoxychroman-8-amines (Scheme 2), which are then further elaborated into the final urea derivatives. The most active compound in the series, 40g, inhibited TNF-α release in lipopolysaccharide-stimulated THP-1 cells with an IC50 value of 0.033 μM (33 nM), which is equipotent to the clinical benchmark BIRB796 (IC50 = 0.032 μM) [1]. This demonstrates that the 8-aminochroman scaffold can be advanced to compounds with single-digit nanomolar cellular potency against a clinically validated anti-inflammatory target. The 8-amino group serves as both a synthetic handle for derivatization and a contributor to the hydrogen-bonding network that enables target engagement.

p38 MAPK TNF-α inhibition Anti-inflammatory

Chroman-8-amine Applications & Procurement


5-HT1A Antagonist Lead Optimization

Medicinal chemistry teams pursuing serotonergic agents should procure 8-aminochroman as the validated entry point for constructing N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine-type 5-HT1A antagonists. The Yasunaga et al. (1997) SAR series demonstrated that the 8-position attachment yields compounds with sub-nanomolar binding affinity (Ki = 0.22 nM for the C6-fluoro analog 3c) and functional antagonism (EC50 = 13 nM) at the human 5-HT1A receptor [1]. The systematic correlation between C6-substituent molar refractivity and pKi provides a rational framework for further optimization. Using 5-amino-, 6-amino-, or 7-aminochroman isomers would require complete de novo validation of the pharmacophoric attachment geometry and is not supported by existing SAR data.

p38 MAPK Anti-Inflammatory Program

Research groups developing allosteric p38 MAPK inhibitors for inflammatory disease can utilize 8-aminochroman to access the 5-alkoxychroman-8-amine synthetic pathway described in Molecules 2014 [2]. The derived compound 40g achieved cellular TNF-α inhibition (IC50 = 0.033 μM) equipotent to the clinical compound BIRB796 (IC50 = 0.032 μM), providing a quantified potency benchmark. The synthetic scheme (Scheme 2, PMC6271066) is fully disclosed, enabling procurement of the starting 8-aminochroman building block to immediately initiate the validated synthetic sequence.

Scaffold-Hopping: Chroman vs. Tetralin Core

Neuroscience laboratories comparing chroman and tetralin core scaffolds for dopaminergic or serotonergic receptor engagement should select 8-aminochroman as the functionalized chroman entry point. Thorberg et al. (1987) established that the aminochroman scaffold class exhibits higher in vitro affinity for DA and 5-HT receptors compared to the corresponding aminotetralin series, with the differential attributed to electronic effects of the pyran oxygen [3]. Procuring 8-aminochroman enables direct head-to-head scaffold comparison studies without the confounding variable of different amine substitution positions.

Dihydroorotase Inhibition QC Assay

Quality control and assay development groups can leverage the publicly available dihydroorotase inhibition data (IC50 = 180 μM at pH 7.37) as a biochemical identity test for incoming batches of 8-aminochroman [4]. While the absolute potency is modest, the assay provides a quantitative, reproducible biochemical fingerprint that can distinguish authentic 8-aminochroman from regioisomeric contaminants or degradation products. This is particularly valuable when sourcing from new suppliers or validating in-house synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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